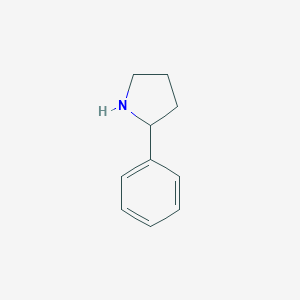

2-Phenylpyrrolidine

Description

Pyrrolidine (B122466) Scaffold Significance in Organic and Medicinal Chemistry

The five-membered nitrogen-containing heterocycle known as pyrrolidine, or tetrahydropyrrole, is a foundational structure in both organic and medicinal chemistry. frontiersin.orgtandfonline.com Its saturated, non-planar ring endows it with specific three-dimensional properties that are highly advantageous for molecular design. nih.govresearchgate.net This scaffold's versatility has made it a cornerstone in the development of new chemical entities. tandfonline.com

The pyrrolidine moiety is widely represented in a diverse range of natural products, particularly in alkaloids isolated from plants and microorganisms. nih.gov These naturally occurring compounds often exhibit significant biological activities. frontiersin.org For instance, the pyrrolidine ring is a core component of nicotine, an alkaloid found in the tobacco plant with known antioxidant and anti-inflammatory properties. nih.govmdpi.com It is also present in numerous other alkaloids such as hygrine (B30402) and cuscohygrine. mdpi.comsemanticscholar.org The widespread presence of this scaffold in nature underscores its evolutionary selection as a stable and effective framework for biological interaction. nih.gov

Table 1: Examples of Natural Products and Drugs Containing the Pyrrolidine Scaffold

| Compound | Class | Source/Use | Reference |

|---|---|---|---|

| Nicotine | Alkaloid | Natural Product | nih.gov, mdpi.com |

| Proline | Amino Acid | Natural Product | semanticscholar.org |

| Captopril | Antihypertensive | FDA-Approved Drug | mdpi.com, tandfonline.com |

| Anisomycin | Antibacterial | FDA-Approved Drug | mdpi.com, tandfonline.com |

| Vildagliptin | Antidiabetic | FDA-Approved Drug | mdpi.com |

| Rolipram | Anti-inflammatory | Drug Candidate | semanticscholar.org |

The pyrrolidine nucleus is one of the most favored scaffolds in pharmaceutical science and drug discovery. nih.gov It is a recurring structural motif in many drugs approved by the U.S. Food and Drug Administration (FDA). frontiersin.orgnih.gov The success of the pyrrolidine ring in drug design can be attributed to several factors. Its three-dimensional, non-planar structure allows for a better exploration of pharmacophore space compared to flat aromatic systems. nih.govresearchgate.net This molecular complexity is considered essential for the clinical success of new bioactive molecules. nih.gov Furthermore, the pyrrolidine scaffold can be readily functionalized, allowing medicinal chemists to fine-tune the physicochemical properties of drug candidates to improve efficacy, bioavailability, and target specificity. tandfonline.combldpharm.com The introduction of a pyrrolidine ring into a molecule can also enhance water solubility and other key chemical properties. researchgate.net

A key feature of the pyrrolidine ring is its inherent structural complexity. Unlike its aromatic counterpart, pyrrole (B145914), the saturated pyrrolidine ring is non-planar, leading to increased three-dimensional coverage. nih.govresearchgate.net This saturated system allows for greater structural diversity. nih.gov The pyrrolidine ring can possess up to four stereogenic carbon atoms, which means it can exist as up to 16 different stereoisomers. nih.gov This capacity for stereochemical diversity is a significant advantage in designing molecules that can interact with specific, enantioselective biological targets like proteins. nih.govresearchgate.net The ability to generate a wide array of structures from a single core scaffold makes pyrrolidine a powerful tool for creating diverse compound libraries for biological screening. rice.eduacs.org

Research Context of 2-Phenylpyrrolidine and its Derivatives

Within the broad class of pyrrolidines, derivatives bearing a phenyl substituent at the 2-position have garnered specific attention. This compound itself is a versatile organic compound used as an intermediate and building block in the synthesis of more complex molecules. chemimpex.comntnu.no

The synthesis of new pyrrolidine derivatives in an enantiomerically pure form is a major focus for chemists. researchgate.net Since proteins and other biological macromolecules are chiral, the different stereoisomers (enantiomers) of a chiral drug can exhibit different biological activities, with one enantiomer potentially being more active, less active, or even toxic compared to the other. nih.gov Therefore, controlling the stereochemistry of pyrrolidine derivatives is crucial for developing selective and safe therapeutic agents, a concept that is also emphasized by FDA guidelines. nih.gov Chiral pyrrolidines are not only important as final drug products but are also widely used as chiral auxiliaries, ligands for transition metals, and organocatalysts in asymmetric synthesis to control the stereochemical outcome of chemical reactions. nih.govresearchgate.netorganic-chemistry.org

Research on this compound and its derivatives spans several key areas, highlighting its versatility as a chemical scaffold. chemimpex.com One major application is in the field of catalysis, where chiral versions of this compound are used as ligands in asymmetric reactions, such as the catalytic asymmetric hydrogenation of imines. cenmed.com

In medicinal chemistry, this compound is a valuable starting material for creating novel pharmaceuticals. chemimpex.com For instance, the (R)-enantiomer of this compound has been identified as an ideal moiety to incorporate into bicyclic pan-tropomyosin receptor kinase (TRK) inhibitors, a class of targeted cancer therapeutics. nih.gov Structure-guided drug design has shown that the (R)-2-phenylpyrrolidine fragment provides excellent shape complementarity to the hydrophobic pocket of TRK enzymes. nih.gov Furthermore, derivatives of this compound have been investigated for their potential in neuroscience research and for the development of analgesics. chemimpex.com Synthetic research focuses on developing efficient, enantioselective methods to produce 2-substituted 2-phenylpyrrolidines, which contain a quaternary stereocenter and are an important class of pharmaceutically relevant compounds. acs.orgnih.gov

Table 2: Summary of Key Research Areas for this compound

| Research Area | Focus | Example Application | Reference |

|---|---|---|---|

| Asymmetric Catalysis | Use as a chiral ligand | Asymmetric hydrogenation of imines | cenmed.com |

| Medicinal Chemistry | Scaffold for drug discovery | Pan-TRK inhibitors for cancer therapy | nih.gov |

| Organic Synthesis | Intermediate/building block | Synthesis of complex molecules and pharmaceuticals | chemimpex.com, ntnu.no |

| Neuroscience | Research tool | Exploring neurotransmitter systems | chemimpex.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTDHSGANMHVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40903061 | |

| Record name | NoName_3649 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40903061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-64-0 | |

| Record name | 1006-64-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Phenylpyrrolidine and Its Derivatives

Enantioselective Synthesis Approaches

A powerful strategy for the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines involves the deprotonation of an enantioenriched starting material to form a chiral organolithium intermediate, followed by reaction with an electrophile. The success of this method hinges on controlling the stability and reactivity of the transient organolithium species.

The lithiation-substitution of N-Boc-2-phenylpyrrolidine provides a direct route to 2,2-disubstituted pyrrolidines. acs.org Research combining synthetic experiments with in situ IR spectroscopic monitoring has identified optimal conditions for the lithiation step. acs.orgnih.gov The use of n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) at -50 °C for a duration of 5 to 30 minutes has been shown to be effective. acs.orgnih.gov

A critical factor influencing the reaction's success is the rotational dynamics of the N-Boc (tert-butoxycarbonyl) protecting group. acs.org In situ IR spectroscopy revealed that for lithiation to occur efficiently, the carbonyl oxygen of the Boc group must be oriented towards the benzylic proton at the C2 position. sheffield.ac.uk At lower temperatures, such as -78 °C, the rotation of the Boc group is significantly slower, leading to incomplete lithiation and lower yields of the desired substituted product. acs.orgnih.gov The half-life for the rotation of the Boc group in N-Boc-2-phenylpyrrolidine is approximately 10 hours at -78 °C, but this decreases to about 3.5 minutes at -50 °C, facilitating the reaction at this higher temperature. acs.orgnih.gov

The enantioenriched N-Boc-2-phenylpyrrolidine starting material can be prepared through various methods, including asymmetric Negishi arylation or catalytic asymmetric reduction. acs.orgacs.org The subsequent lithiation and substitution at the benzylic position proceed with little to no loss of enantiomeric purity, affording access to valuable chiral building blocks. nih.gov

The lithiation-substitution methodology is particularly valuable for the construction of quaternary stereocenters, which are common motifs in pharmacologically active molecules but are synthetically challenging to create. acs.orgnih.gov This approach offers a general and highly enantioselective pathway to 2-substituted 2-phenylpyrrolidines that feature a quaternary carbon at the 2-position. acs.orgnih.gov

The process involves the stereoselective deprotonation of enantioenriched N-Boc-2-phenylpyrrolidine at the benzylic position, followed by the trapping of the resulting tertiary carbanion with a variety of electrophiles. nih.govresearchgate.net Because the subsequent alkylation or acylation occurs with high fidelity, the stereochemical information from the starting material is effectively transferred to the product, establishing the quaternary stereocenter without significant racemization. nih.gov This method has been successfully applied to generate a range of 2,2-disubstituted pyrrolidines. acs.org

The configurational stability of the N-Boc-2-lithio-2-phenylpyrrolidine intermediate is paramount for achieving high enantioselectivity. The dynamics of enantiomerization—the process by which one enantiomer converts into the other, leading to racemization—are significantly influenced by the choice of solvent and the presence of coordinating ligands. nih.govnih.gov

Studies have been conducted to understand these effects, particularly comparing solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF), and examining the impact of the achiral diamine ligand N,N,N′,N′-tetramethylethylenediamine (TMEDA). nih.govresearchgate.net The tertiary organolithium intermediate is less configurationally stable at higher temperatures and racemizes more quickly in the more polar and coordinating solvent, THF, compared to Et₂O. nih.gov The presence of TMEDA was found to enhance the configurational stability of the lithiated intermediate in both solvent systems. nih.gov This stabilization is crucial for preventing erosion of enantiomeric purity before the electrophile is introduced. nih.govresearchgate.net

The table below summarizes the findings from studies on the enantiomerization dynamics of the lithiated intermediate.

| Condition | Observation | Reference |

| Solvent: Et₂O | N-Boc-2-lithio-2-arylpyrrolidines are configurationally stable at -60 °C. | nih.govnih.gov |

| Solvent: THF | Racemization is faster than in Et₂O, requiring colder temperatures (e.g., -60 °C to -40 °C) for study. | nih.gov |

| Ligand: TMEDA | Enhances the configurational stability of the organolithium intermediate in both Et₂O and THF. | nih.gov |

| Kinetics | The racemization and dynamic thermodynamic resolution (DTR) processes are first order in [TMEDA]. | researchgate.net |

The ability of the chiral organolithium intermediate to maintain its stereochemical integrity during a reaction is known as configurational stability. sheffield.ac.uk For N-Boc-2-lithio-2-arylpyrrolidines, this stability is finite and highly dependent on the reaction conditions. nih.govthieme-connect.de In diethyl ether, these intermediates are found to be configurationally stable at temperatures of -60 °C. nih.govnih.gov

The table below details the half-life for the rotation of the Boc group in N-Boc-2-phenylpyrrolidine at different temperatures, as determined by density functional theory calculations and variable-temperature ¹H NMR spectroscopy. acs.orgnih.gov

| Compound | Temperature | Half-life (t₁/₂) for Boc Group Rotation | Reference |

| N-Boc-2-phenylpyrrolidine | -78 °C | ~10 hours | acs.orgnih.gov |

| N-Boc-2-phenylpyrrolidine | -50 °C | ~3.5 minutes | acs.orgnih.gov |

This data underscores the importance of selecting an appropriate temperature that balances the need for sufficient rotational dynamics for lithiation with the requirement of maintaining the configurational stability of the resulting organolithium species to prevent racemization. acs.orgnih.gov

Palladium-catalyzed cross-coupling reactions represent another cornerstone of modern synthetic chemistry for creating C-C bonds and accessing complex molecules like 2-phenylpyrrolidine derivatives. google.comntnu.no These methods often provide high levels of enantioselectivity and functional group tolerance.

One prominent method involves an enantioselective deprotonation of N-Boc-pyrrolidine using a chiral ligand complex, such as sec-butyllithium (B1581126)/(-)-sparteine, to generate a configurationally defined organolithium species. nih.govgoogle.com This intermediate then undergoes transmetalation with a zinc salt, like ZnCl₂, to form an organozinc reagent. nih.gov The final step is a palladium-catalyzed Negishi cross-coupling reaction with an aryl halide to introduce the phenyl group, yielding the enantioenriched N-Boc-2-phenylpyrrolidine. nih.govgoogle.com

Another related strategy is the palladium-catalyzed α-arylation of N-Boc-pyrrolidine. ntnu.no This reaction directly forges the bond between the pyrrolidine (B122466) ring and the phenyl group. The resulting enantioenriched N-Boc-2-phenylpyrrolidine can then be deprotected to yield the final amine with high enantiomeric excess (81-96% ee). ntnu.no Furthermore, palladium catalysis has been employed in the C-H activation of related systems, such as 1-phenylpyrrolidin-2-one, to introduce new functional groups. rsc.org These catalytic approaches offer versatile and efficient pathways to the target compounds and their analogues. ntnu.norsc.org

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries offer a powerful strategy for controlling the stereochemical outcome of a synthesis by temporarily incorporating a chiral moiety into the substrate. wikipedia.org

Carbohydrate-derived chiral auxiliaries, such as N-glycosylamines, can be employed for the stereoselective synthesis of substituted pyrrolidines. cas.cz In this approach, an O-pivaloyl protected D-galactopyranosylamine can be used to synthesize α-substituted homoallylamines with high diastereoselectivity. cas.cz The reaction of the corresponding aldimine with allyltributylstannane (B1265786) yields the chiral N-glycosylhomoallylamine. cas.cz

Subsequent electrophile-induced endo-trig-cyclization of this intermediate leads to the formation of a 2-substituted pyrrolidine with high diastereomeric purity. cas.cz For instance, the reaction of an N-arabinosylhomoallylamine with iodine can induce cyclization to form the corresponding (R)-2-substituted pyrrolidine. cas.cz After the desired stereocenter is set, the chiral auxiliary can be cleaved to yield the final product.

A convenient method for preparing chiral 2-phenylpyrrolidines involves the use of readily available chiral amines like S-(-)-α-methylbenzylamine as a chiral auxiliary. tandfonline.comresearchgate.net One route involves the condensation of methyl β-benzoylpropionate with S-(-)-α-methylbenzylamine. tandfonline.comresearchgate.net This is followed by a reduction step, for example using sodium borohydride (B1222165) (NaBH₄) and iodine, and subsequent treatment with dilute hydrochloric acid. tandfonline.comresearchgate.net This sequence produces a mixture of diastereomeric N-(α-methylbenzyl)-2-phenylpyrrolidines, which can then be separated by standard techniques like column chromatography on silica (B1680970) gel. tandfonline.comresearchgate.net

Alternatively, chiral N-α-methylbenzyl-2-phenylpyrrolidine can be prepared through the reaction of 1-phenyl-1,4-dibromobutane with S-(-)-α-methylbenzylamine. tandfonline.comresearchgate.net Once the diastereomers are separated, the chiral auxiliary can be removed, typically by hydrogenolysis, to afford the desired enantiomer of this compound.

Kinetic Resolution Strategies

Kinetic resolution is a key technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. whiterose.ac.uk

Enantiomerically enriched this compound can be obtained from a racemic mixture through classical chiral resolution. ntnu.no This method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as an enantiopure acid. ntnu.no

A specific example is the resolution of racemic this compound using dibenzoyl-D-tartaric acid. ntnu.no The process involves dissolving the racemic amine and the chiral acid in a suitable solvent system, such as 35% ethanol (B145695) in ethyl acetate. ntnu.no The solution is heated to ensure complete dissolution and then cooled slowly to allow for the selective crystallization of one of the diastereomeric salts. ntnu.no The less soluble salt can be isolated by filtration, and the free amine is then liberated from the salt, yielding one enantiomer of this compound in high enantiomeric purity. ntnu.no This method provides a practical route to access enantioenriched this compound. ntnu.nonih.gov

Dynamic Thermodynamic Resolution (DTR) and Catalytic Dynamic Resolution (CDR)

Dynamic resolution strategies provide an elegant approach to the synthesis of enantioenriched 2-substituted pyrrolidines from racemic starting materials. These methods rely on the in situ racemization of a chiral intermediate, allowing for the conversion of the racemate into a single, desired enantiomer, thus theoretically achieving a 100% yield.

Dynamic thermodynamic resolution (DTR) has been effectively applied to the synthesis of 2-substituted pyrrolidines. This process involves the equilibration of a rapidly inverting racemic organometallic intermediate, such as a 2-lithiopyrrolidine, in the presence of a chiral ligand. The chiral ligand forms diastereomeric complexes with the enantiomers of the organolithium species. By selecting appropriate conditions, one diastereomeric complex can be made thermodynamically more stable than the other. Subsequent quenching with an electrophile traps the favored diastereomer, leading to an enantioenriched product. The enantioselectivity in DTR is a result of the difference in thermodynamic stability between the diastereomeric complexes. researchgate.net

Table 1: Representative Examples of Catalytic Dynamic Resolution of N-Boc-2-lithioperidine

| Entry | Electrophile | Chiral Ligand | Product | Yield (%) | e.r. | Reference |

| 1 | PhCHO | L1 | (R)-PhCH(OH)-piperidine | 74 | 96:4 | nih.gov |

| 2 | Bu₃SnCl | L1 | (S)-Bu₃Sn-piperidine | 66 | 96:4 | nih.gov |

| 3 | Bu₃SnCl | L2 | (R)-Bu₃Sn-piperidine | 62 | 97:3 | nih.gov |

| 4 | CO₂ | L1 | (R)-HOOC-piperidine | 78 | 98:2 | nih.gov |

| 5 | ClCO₂Me | L1 | (R)-MeOOC-piperidine | - | >99:1 | nih.gov |

| 6 | PhNCO | L1 | (R)-PhNHCO-piperidine | - | >99:1 | nih.gov |

| Data is for the analogous N-Boc-piperidine system. L1 and L2 are diastereomeric chiral diaminoalkoxide ligands. |

Stereoselective Cyclization Reactions

The construction of the pyrrolidine ring through stereoselective cyclization is a powerful strategy that allows for the direct installation of desired stereocenters.

Electrophile-Induced Cyclization of N-glycosylhomoallylamines

An effective method for the stereoselective synthesis of 2-substituted pyrrolidines involves the electrophile-induced cyclization of chiral N-glycosylhomoallylamines. In this approach, a chiral sugar derivative serves as a chiral auxiliary to control the stereochemical outcome of the cyclization.

The synthesis begins with the preparation of N-glycosylhomoallylamines, which can be synthesized with high diastereoselectivity from the corresponding N-glycosylimines and allyltributylstannane in the presence of a Lewis acid. The subsequent cyclization is induced by an electrophile, such as iodine or a mercury salt. For example, the reaction of an N-arabinosylhomoallylamine with iodine can lead to the formation of a (R)-2-styrylpyrrolidine derivative in high yield. cas.cz A more general approach utilizes mercury(II) trifluoroacetate (B77799) as the electrophile, followed by reductive demercuration, to afford the corresponding (S)-pyrrolidines. cas.cz The stereochemical outcome is dependent on the choice of the sugar auxiliary, allowing access to both enantiomers of the target pyrrolidine. cas.cz

Table 2: Electrophile-Induced Cyclization for the Synthesis of 2-Substituted Pyrrolidines

| Entry | Homoallylamine Precursor | Electrophile/Conditions | Product | Yield (%) | Diastereoselectivity | Reference |

| 1 | N-Arabinosyl-1-phenylhomoallylamine | 1. I₂; 2. Reduction | (R)-2-Benzylpyrrolidine | High | High | cas.cz |

| 2 | N-Galactosyl-1-phenylhomoallylamine | 1. Hg(TFA)₂; 2. NaBH₄ | (S)-2-Benzylpyrrolidine | High | High | cas.cz |

| 3 | N-Arabinosyl-1-styrylhomoallylamine | I₂ | (R)-2-(Iodomethyl)-5-styrylpyrrolidine | High | High | cas.cz |

| This table illustrates the general principle of the methodology. |

Nitro-Mannich Reactions for Pyrrolidinone Precursors

The nitro-Mannich (aza-Henry) reaction is a powerful carbon-carbon bond-forming reaction that can be employed in a cascade sequence to construct highly functionalized pyrrolidinone precursors. These pyrrolidinones can then be converted to the desired this compound derivatives through subsequent reduction steps.

A one-pot, three-component nitro-Mannich/lactamization cascade reaction has been developed for the direct synthesis of pyrrolidin-2-ones. This reaction involves an amine, an aldehyde, and a nitroalkanoate. The reaction proceeds with high diastereoselectivity, generating up to three contiguous stereocenters. psu.edu By employing a phenyl-substituted aldehyde (benzaldehyde), this methodology provides access to 5-phenylpyrrolidin-2-ones. The scope of the reaction is broad, tolerating a variety of substituents on the amine and aldehyde components. ucl.ac.uk The resulting pyrrolidinones are valuable intermediates that can be further elaborated to 2-phenylpyrrolidines.

Table 3: Diastereoselective Synthesis of Substituted Pyrrolidin-2-ones via Nitro-Mannich/Lactamization Cascade

| Entry | Amine | Aldehyde | Nitroalkanoate | Product | Yield (%) | Diastereoselectivity | Reference |

| 1 | Benzylamine | Benzaldehyde | Methyl 3-nitropropanoate | 1-Benzyl-4-nitro-5-phenylpyrrolidin-2-one | 75 | >95:5 | nih.gov |

| 2 | Aniline (B41778) | Benzaldehyde | Methyl 3-nitropropanoate | 4-Nitro-1,5-diphenylpyrrolidin-2-one | 84 | >95:5 | nih.gov |

| 3 | Benzylamine | 4-Chlorobenzaldehyde | Methyl 3-nitropropanoate | 1-Benzyl-5-(4-chlorophenyl)-4-nitropyrrolidin-2-one | 78 | >95:5 | nih.gov |

| 4 | Benzylamine | 4-Methoxybenzaldehyde | Methyl 3-nitropropanoate | 1-Benzyl-5-(4-methoxyphenyl)-4-nitropyrrolidin-2-one | 81 | >95:5 | nih.gov |

Cyclization of Oxime Esters

Palladium-catalyzed cyclizations of oxime esters with alkenes provide a modern and efficient route to dihydropyrroles, which are immediate precursors to pyrrolidines. This method can be adapted to synthesize 2-phenyl-substituted systems.

The reaction involves the oxidative addition of a palladium(0) catalyst to the N-O bond of an oxime ester, followed by migratory insertion of an alkene and subsequent β-hydride elimination to afford the dihydropyrrole product. The use of 1,1-disubstituted alkenes in this cyclization leads to the formation of α,α-disubstituted dihydropyrroles. researchgate.net Furthermore, employing a suitable chiral ligand can render the reaction asymmetric, providing access to enantioenriched pyrrolidine derivatives. researchgate.net The scope of the reaction is broad with respect to both the oxime ester and the alkene partner. acs.org

Table 4: Palladium-Catalyzed Cyclization of Oxime Esters with Alkenes

| Entry | Oxime Ester | Alkene | Catalyst/Ligand | Product | Yield (%) | Reference |

| 1 | Acetophenone O-pentafluorobenzoyl oxime | Methylenecyclohexane | Pd₂(dba)₃ / P(3,5-(CF₃)₂C₆H₃)₃ | 2-Phenyl-2-azaspiro[4.5]dec-1-ene | 80 | researchgate.net |

| 2 | Propiophenone O-pentafluorobenzoyl oxime | Methylenecyclohexane | Pd₂(dba)₃ / P(3,5-(CF₃)₂C₆H₃)₃ | 3-Methyl-2-phenyl-2-azaspiro[4.5]dec-1-ene | 75 | researchgate.net |

| 3 | Acetophenone O-pentafluorobenzoyl oxime | 1,1-Diphenylethene | Pd₂(dba)₃ / P(3,5-(CF₃)₂C₆H₃)₃ | 2,4,4-Triphenyl-3,4-dihydro-2H-pyrrole | 65 | researchgate.net |

| This table illustrates the synthesis of dihydropyrrole precursors to 2-phenylpyrrolidines. |

Synthesis of Substituted this compound Scaffolds

Synthesis of 2-Substituted 2-Phenylpyrrolidines

The direct functionalization of the this compound scaffold at the 2-position allows for the introduction of a wide range of substituents, creating a quaternary stereocenter. A powerful method to achieve this is through the lithiation of an enantioenriched N-Boc-2-phenylpyrrolidine followed by quenching with an electrophile.

This approach requires careful optimization of the lithiation conditions to avoid racemization of the stereogenic center. It has been found that the lithiation of N-Boc-2-phenylpyrrolidine with n-butyllithium in THF at -50 °C for a short duration (5-30 minutes) is optimal. nih.gov The resulting 2-lithio-2-phenylpyrrolidine intermediate can then be trapped with a variety of electrophiles, such as alkyl halides, aldehydes, ketones, and esters, to afford the corresponding 2-substituted-2-phenylpyrrolidines with high yields and retention of stereochemistry. nih.govnih.gov The configurational stability of the N-Boc-2-lithio-2-phenylpyrrolidine intermediate is crucial for the success of this methodology and has been studied in detail. nih.gov

Table 5: Synthesis of 2-Substituted 2-Phenylpyrrolidines via Lithiation-Substitution

| Entry | N-Boc-2-phenylpyrrolidine (e.r.) | Electrophile | Product | Yield (%) | e.r. | Reference |

| 1 | (R)- (96:4) | MeI | (R)-2-Methyl-2-phenylpyrrolidine | 85 | 96:4 | nih.gov |

| 2 | (R)- (96:4) | PhCHO | (R)-2-(Hydroxy(phenyl)methyl)-2-phenylpyrrolidine | 78 | 96:4 (as a mixture of diastereomers) | nih.gov |

| 3 | (R)- (96:4) | Acetone (B3395972) | (R)-2-(1-Hydroxy-1-methylethyl)-2-phenylpyrrolidine | 82 | 96:4 | nih.gov |

| 4 | (R)- (98:2) | Allyl bromide | (R)-2-Allyl-2-phenylpyrrolidine | 75 | 98:2 | nih.gov |

| 5 | (R)- (98:2) | Benzyl bromide | (R)-2-Benzyl-2-phenylpyrrolidine | 88 | 98:2 | nih.gov |

| 6 | (R)- (98:2) | Me₂SO₄ | (R)-2-Methyl-2-phenylpyrrolidine | 79 | 95:5 | nih.gov |

Functionalization of the Pyrrolidine Ring

The modification of the pyrrolidine ring is a key strategy for creating diverse derivatives with varied chemical properties. Recent advancements have focused on introducing a range of substituents at various positions of the ring to access novel analogues.

One approach involves the functionalization at the 4-position of the pyrrolidine ring. For instance, ketone intermediates can be treated with diethylaminosulfur trifluoride (DAST) to yield difluoro derivatives like tert-butyl 4,4-difluoro-2-phenyl-pyrrolidine-1-carboxylate. vulcanchem.com Another strategy is the introduction of a nitrile group. This can be achieved through the mesylation of hydroxyl groups followed by displacement with a cyanide ion, resulting in 3-cyano-pyrrolidines. vulcanchem.com

Redox-neutral C-H functionalization presents a more environmentally friendly method for modifying the pyrrolidine ring, as it avoids the use of metals or strong bases. rsc.org This strategy can involve an intramolecular hydride transfer followed by a nucleophilic addition. rsc.org A notable development in this area is the use of an azomethine ylide as an intermediate for the C-H functionalization of pyrrolidine. rsc.org This has enabled the iterative synthesis of unsymmetrical 2,5-disubstituted pyrrolidines. rsc.org

Protecting-group-free approaches offer a streamlined method for the α-functionalization of cyclic secondary amines like pyrrolidine. researchgate.net An operationally simple one-pot procedure can generate an imine intermediate through intermolecular hydride transfer, which is then captured by a nucleophile such as an alkyl or aryl lithium compound. researchgate.net This method is regioselective and stereospecific. researchgate.net

Furthermore, photoenzymatic cascade multi-component reactions have emerged as a sophisticated method for the enantioselective synthesis of α-functionalized phenylpyrrolidines. researchgate.net This approach utilizes a Baeyer-Villiger mono-oxygenase, which, after several rounds of protein engineering, can produce 2,2-disubstituted pyrrolidines with high yield and stereoselectivity. researchgate.net

The table below summarizes various functionalization strategies for the pyrrolidine ring.

| Functionalization Strategy | Reagents/Conditions | Resulting Derivative | Reference |

| Fluorination at C-4 | Diethylaminosulfur trifluoride (DAST) | 4,4-difluoro-2-phenyl-pyrrolidine-1-carboxylate | vulcanchem.com |

| Cyanation at C-3 | Mesylation, Cyanide ion | 3-cyano-pyrrolidines | vulcanchem.com |

| Redox-Neutral C-H Functionalization | Azomethine ylide intermediate | Unsymmetrical 2,5-disubstituted pyrrolidines | rsc.org |

| Protecting-Group-Free α-Functionalization | Intermolecular hydride transfer, Nucleophile (e.g., organolithium) | α-alkyl or α-aryl substituted pyrrolidines | researchgate.net |

| Photoenzymatic Cascade | Baeyer–Villiger mono-oxygenase, Light | Enantiomerically enriched 2,2-disubstituted pyrrolidines | researchgate.net |

Synthesis of this compound-2,5-dione Derivatives

Pyrrolidine-2,5-diones, also known as succinimides, are an important class of compounds. Various synthetic routes have been developed to access N-substituted this compound-2,5-dione derivatives.

A general method involves the reaction of a 3-phenylsuccinic acid with an appropriate arylamine or arylhydrazine. uj.edu.plptfarm.pl The mixture is heated at high temperatures (around 190-200°C) to facilitate cyclization and the formation of the pyrrolidine-2,5-dione ring. uj.edu.plptfarm.pl The starting 3-phenylsuccinic acids can be synthesized with various substituents on the phenyl ring, such as chloro, fluoro, or bromo groups. uj.edu.plptfarm.pl

Another approach begins with the reaction of succinic anhydride (B1165640) with substituted aryl amines in the presence of benzene (B151609) and acetyl chloride to form N-phenyl-pyrrolidine-2,5-diones. derpharmachemica.com These can be further functionalized. For example, microwave-assisted reaction of these succinimides with dicyanomethane in the presence of neutral alumina (B75360) under solvent-free conditions can yield 2-(5-dicyanomethylene-1-phenyl-pyrrolidin-2-ylidene)-malononitriles. derpharmachemica.com

Quinazolinone intermediates can also be used to synthesize pyrrolidine-2,5-dione derivatives. researchgate.net For instance, certain quinazolinone compounds can be reacted with succinic anhydride to produce the corresponding pyrrolidine-2,5-dione derivatives. researchgate.net

The following table outlines different synthetic approaches to this compound-2,5-dione derivatives.

| Starting Materials | Reaction Conditions | Product Type | Reference |

| 3-Phenylsuccinic acids, Arylamines/Arylhydrazines | Heat (190-200°C) | N-Aryl/N-Aminoaryl 3-phenylpyrrolidine-2,5-diones | uj.edu.plptfarm.pl |

| Succinic anhydride, Substituted aryl amines | Benzene, Acetyl chloride | N-Phenyl-pyrrolidine-2,5-diones | derpharmachemica.com |

| N-Phenyl-pyrrolidine-2,5-diones, Dicyanomethane | Microwave irradiation, Neutral alumina | 2-(5-Dicyanomethylene-1-phenyl-pyrrolidin-2-ylidene)-malononitriles | derpharmachemica.com |

| Quinazolinone derivatives, Succinic anhydride | N/A | Pyrrolidine-2,5-dione derivatives | researchgate.net |

Synthesis of N-(substituted phenyl)pyrrolidine-2-carboxamide Derivatives

N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives are another significant class of compounds derived from this compound. Their synthesis typically involves the amidation of a pyrrolidine-2-carboxylic acid derivative.

A common method starts with the conversion of pyrrolidine-2-carboxylic acid (L-proline) to pyrrolidine-2-carbonyl chloride. rroij.comresearchgate.net This is often achieved by treating the acid with phosphorous pentachloride in the presence of acetyl chloride. rroij.comresearchgate.net The resulting acid chloride is then reacted with a substituted aniline in a suitable solvent like acetone under reflux to yield the desired N-(substituted phenyl)pyrrolidine-2-carboxamide. rroij.comresearchgate.net These carboxamides can be further modified, for example, by acetylation with acetic anhydride. rroij.com

A two-step, one-pot reaction has also been reported for the synthesis of N-(4'-nitrophenyl)-l-prolinamides. nih.gov This process begins with a base-catalyzed condensation of p-fluoronitrobenzene with L-proline to give N-aryl-l-prolines. nih.gov These intermediates then undergo amidation with various amines using thionyl chloride for the in-situ formation of the acid chloride, furnishing the final prolinamide derivatives in yields ranging from 20-80%. nih.gov

A multicomponent reaction approach under ultrasound irradiation offers a green synthetic route to 5-oxo-2-pyrrolidine carboxamide derivatives. tandfonline.com This reaction involves keto carboxylic acids, primary amines, and isocyanides in ethanol at room temperature. tandfonline.com

The table below provides a summary of the synthetic methods for N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives.

| Starting Materials | Key Reagents/Conditions | Product | Reference |

| Pyrrolidine-2-carboxylic acid, Substituted anilines | Phosphorous pentachloride, Acetyl chloride, Acetone (reflux) | N-(Substituted phenyl)pyrrolidine-2-carboxamide | rroij.comresearchgate.net |

| p-Fluoronitrobenzene, L-proline, Amines | Potassium carbonate, Thionyl chloride | N-(4'-Nitrophenyl)-l-prolinamides | nih.gov |

| Keto carboxylic acids, Primary amines, Isocyanides | Ultrasound irradiation, Ethanol | 5-Oxo-2-pyrrolidine carboxamide derivatives | tandfonline.com |

Conformational Analysis and Spectroscopic Studies

Gas-Phase Conformational Preferences

In the gas phase, 2-phenylpyrrolidine exhibits a distinct conformational preference. Theoretical calculations have identified between five and six stable conformers that arise from variations in three main degrees of freedom: the torsion between the phenyl and pyrrolidine (B122466) rings, the inversion at the pyrrolidine amine, and the puckering of the pyrrolidine ring itself. acs.orgnih.gov Among these possibilities, only one conformer possesses a trans arrangement, where the amino hydrogen and the phenyl substituent are on opposite sides. acs.orgnih.gov

This trans conformer is significantly more stable than the cis conformers in the gas phase, with a calculated energy difference of 6–8 kJ mol⁻¹. acs.orgnih.gov Its stability is attributed to a perpendicular arrangement of the two rings and a puckering at the nitrogen atom, which facilitates a crucial stabilizing interaction between the nitrogen and an ortho-hydrogen on the phenyl ring (N···Hortho). acs.orgnih.gov

Experimental studies using resonant two-photon ionization (R2PI) spectroscopy, including hole-burn spectra, have confirmed these theoretical predictions. acs.orgnih.gov The data indicate that only a single conformer is present in a free jet expansion. acs.orgnih.gov Further analysis through microwave spectroscopy, where fifty-seven measured lines were assigned to b-type transitions, corroborated the assignment of this single conformer to the predicted stable trans structure. acs.orgnih.govresearchgate.net

Solution-Phase Conformational Studies (e.g., using 1D and 2D NMR)

The conformational landscape of this compound changes dramatically when it is moved from the gas phase into a solution. researchgate.net This shift has been extensively studied using one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and ¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY) have been employed to probe the compound's structure in organic solvents. acs.org

In what has been described as a "marked contrast" to the gas-phase results, NMR data reveals that only cis conformers are present when this compound is dissolved in solvents like chloroform (B151607) or water. acs.orgnih.govresearchgate.net The trans conformer, which is dominant in the isolated, gaseous state, is not observed in the solution phase. acs.org

Influence of Solvent on Conformational Stability

The dramatic shift from a trans conformation in the gas phase to a cis conformation in solution is driven by interactions between the solute and the solvent molecules. frontiersin.org The crucial N···H(ortho) intramolecular interaction that stabilizes the trans conformer in the gas phase is believed to be disrupted by the presence of solvent molecules. acs.orgnih.gov

Theoretical Calculations (e.g., MP2 and B3LYP levels, Density Functional Theory)

Computational chemistry has been an indispensable tool for understanding the conformational behavior of this compound. Theoretical calculations at the Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) B3LYP levels have been instrumental in mapping the potential energy surface of the molecule. acs.orgnih.gov These methods successfully predicted the existence of 5-6 stable conformers in the gas phase and identified the trans conformer as the most stable. acs.orgnih.gov The puckering of the five-membered pyrrolidine ring is often characterized using the Cremer-Pople definition for pseudorotation. acs.orgresearchgate.net

DFT calculations have also been used to investigate the dynamics of related derivatives, such as N-Boc-2-phenylpyrrolidine. nih.govacs.org In studies of its lithiation, DFT was used to determine the energy barriers to rotation of the tert-butoxycarbonyl (Boc) group, which was crucial for explaining experimental outcomes. nih.govacs.org Generally, for substituted five-membered rings, computational methods like MP2 and M06-2X can provide results that correlate highly with each other, while the B3LYP functional may sometimes underestimate certain steric preferences. rsc.org

Table 1: Summary of Theoretical Calculation Findings for this compound

| Computational Method | Key Finding | Phase | Reference |

|---|---|---|---|

| MP2 / B3LYP | Predicted 5-6 stable conformers. | Gas | acs.orgnih.gov |

| MP2 / B3LYP | The trans conformer is 6-8 kJ mol⁻¹ more stable than cis conformers. | Gas | acs.orgnih.gov |

| DFT | Determined rotational energy barriers of the Boc group in N-Boc-2-phenylpyrrolidine. | Solution | nih.govacs.org |

| Solvent-based Calculations | Confirmed increased stability of cis conformers. | Solution | acs.orgresearchgate.net |

Spectroscopic Monitoring of Reactions (e.g., in situ IR spectroscopy)

The reactions of this compound derivatives have been monitored in real-time using in situ Infrared (IR) spectroscopy. nih.govacs.org This technique has been particularly valuable in studying the lithiation-substitution of N-Boc-2-phenylpyrrolidine, a process used to create a quaternary stereocenter. nih.gov

By using in situ IR spectroscopy, researchers were able to monitor the lithiation process and identify optimal reaction conditions: using n-BuLi in THF at -50 °C for a duration of 5–30 minutes. nih.govacs.org The spectroscopic monitoring revealed that low yields for this reaction at a lower temperature of -78 °C could be attributed to the slow rotation of the tert-butoxycarbonyl (Boc) group on the nitrogen atom. nih.govacs.org This rotation is necessary for the lithiation to occur, as only one rotamer is active. sheffield.ac.uk The combination of in situ IR and variable-temperature NMR spectroscopy allowed for the determination of the rotational half-life of the Boc group at different temperatures. nih.govacs.org

Table 2: Half-life of Boc Group Rotation in N-Boc-2-phenylpyrrolidine

| Temperature | Half-life (t₁/₂) | Reference |

|---|---|---|

| -50 °C | ~3.5 minutes | nih.govacs.org |

| -78 °C | ~10 hours | nih.govacs.org |

Catalytic Applications of 2 Phenylpyrrolidine Derivatives

2-Phenylpyrrolidine as a Chiral Ligand

The efficacy of this compound derivatives as chiral ligands stems from their well-defined three-dimensional structure. This structure allows for effective transfer of chiral information during a catalytic cycle, leading to high levels of asymmetric induction. The phenyl group provides steric bulk, which can create a differentiated space around the catalytic center, while the nitrogen atom serves as a key coordination site for the metal.

Copper(II)-Catalyzed Henry Reactions

The Henry, or nitroaldol, reaction is a carbon-carbon bond-forming reaction that is fundamental in organic synthesis for the preparation of valuable β-nitro alcohols, which are precursors to 1,2-amino alcohols and α-hydroxy acids. ntnu.no The development of enantioselective versions of this reaction has been a significant area of research, with copper(II) complexes of chiral ligands emerging as particularly effective catalysts. ntnu.nomdpi.com

Derivatives of this compound have proven to be highly efficient chiral ligands for copper(II)-catalyzed Henry reactions, leading to excellent yields and superb levels of enantiocontrol. ntnu.norhhz.net For instance, a cis-2-aminomethyl-5-phenylpyrrolidine derivative, in combination with copper(II) bromide (CuBr₂) or copper(II) chloride (CuCl₂), has been shown to catalyze the addition of nitromethane (B149229) to a wide array of aldehydes, including aromatic, heteroaromatic, vinylic, and aliphatic substrates. ntnu.norsc.org These reactions consistently produce the corresponding β-nitro alcohols in high yields (often exceeding 90%) and with exceptionally high enantiomeric excesses (ee), typically in the range of 98.5–99.6% ee. ntnu.norhhz.net

The remarkable efficiency of this catalytic system is attributed to the formation of a rigid bicyclic system upon complexation of the diamine ligand with the copper(II) ion. rhhz.net This creates a well-defined chiral pocket that effectively dictates the facial selectivity of the nucleophilic attack of the nitronate on the aldehyde. The steric and electronic properties of the diamine ligand are considered decisive factors in achieving such high stereoselectivity. rhhz.net A proposed transition state model suggests a square-pyramidal geometry around the copper center, where the aryl group of the ligand blocks one of the apical positions, leaving specific sites open for the coordination of the reactants and thereby controlling the stereochemical outcome. ntnu.no

The versatility of these catalysts is highlighted by their effectiveness across a broad range of aldehyde substrates. rsc.orgresearchgate.net The following table summarizes the results for the copper(II)-catalyzed Henry reaction with various aromatic aldehydes using a cis-2-aminomethyl-5-phenylpyrrolidine ligand.

Table 1: Copper(II)-Catalyzed Asymmetric Henry Reaction of Aromatic Aldehydes with Nitromethane

| Aldehyde | Product | Yield (%) | ee (%) |

|---|---|---|---|

| Benzaldehyde | (R)-2-nitro-1-phenylethanol | 98 | 99.2 |

| 4-Methylbenzaldehyde | (R)-1-(4-methylphenyl)-2-nitroethanol | 99 | 99.1 |

| 4-Methoxybenzaldehyde | (R)-1-(4-methoxyphenyl)-2-nitroethanol | 97 | 99.3 |

| 4-Chlorobenzaldehyde | (R)-1-(4-chlorophenyl)-2-nitroethanol | 98 | 99.4 |

| 2-Naphthaldehyde | (R)-1-(naphthalen-2-yl)-2-nitroethanol | 96 | 99.6 |

Asymmetric Catalysis with Palladium

Palladium-catalyzed reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The use of chiral ligands to render these transformations asymmetric has been a major focus in synthetic chemistry. This compound-based ligands have found significant application in palladium-catalyzed asymmetric reactions, most notably in allylic alkylations and C-H functionalization. uwindsor.canih.govsnnu.edu.cn

In palladium-catalyzed asymmetric allylic alkylation (AAA), chiral ligands are crucial for controlling the enantioselectivity of the nucleophilic attack on a π-allyl palladium intermediate. uwindsor.camdpi.com NPN-type ligands bearing two chiral pyrrolidinyl groups derived from N-phenyl-(S)-prolinol have been successfully employed in the palladium-catalyzed asymmetric allylic alkylation of malonates with 1,3-diphenyl-2-propenyl acetate, affording the products with high yields and good to high enantioselectivities (84–97% ee). uwindsor.ca

More recently, palladium-catalyzed enantioselective C-H functionalization has emerged as a highly atom-economical method for the synthesis of chiral molecules. nih.gov Chiral phosphoric acids have been demonstrated to be effective anionic ligands for the enantioselective coupling of methylene (B1212753) C–H bonds of amines with aryl boronic acids. nih.gov This methodology allows for the direct α-arylation of a range of amines, including pyrrolidines, with high enantioselectivity. nih.gov The absolute configuration of the resulting 2-arylpyrrolidine products can be controlled by the choice of the chiral ligand. nih.gov

The following table presents selected examples of palladium-catalyzed asymmetric reactions utilizing this compound-derived ligands.

Table 2: Palladium-Catalyzed Asymmetric Reactions with this compound-Derived Ligands

| Reaction Type | Substrate | Nucleophile/Reagent | Ligand Type | Yield (%) | ee (%) / er |

|---|---|---|---|---|---|

| Allylic Alkylation | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | NPN-type bis(pyrrolidinyl) | 95 | 97 |

| α-C(sp³)–H Arylation | N-Boc-pyrrolidine | Phenylboronic acid | Chiral Phosphoric Acid | 85 | 90:10 |

| Allylic C-H Alkylation | Benzyl allyl ether | 2-Acylimidazole | Chiral Phosphoramidite | 88 | 96 |

Role of Chiral Ligands in Asymmetric Induction

The fundamental role of a chiral ligand in asymmetric catalysis is to create a chiral environment around the metal center, which in turn forces the reaction to proceed through a diastereomeric transition state with a lower activation energy for the formation of one enantiomer of the product over the other. whiterose.ac.ukua.es The structural and electronic properties of the chiral ligand are paramount in determining both the catalytic activity and the degree of stereocontrol. ua.es

In the context of this compound derivatives, the chirality arises from the stereocenter at the 2-position of the pyrrolidine (B122466) ring. This, combined with the steric bulk of the phenyl group and the coordinating ability of the nitrogen atom, allows for the creation of a well-defined and sterically demanding chiral space. whiterose.ac.uk When such a ligand coordinates to a metal, it dictates the spatial arrangement of the other ligands and the substrates in the coordination sphere.

For instance, in palladium-catalyzed asymmetric allylic alkylation, the chiral ligand influences the geometry of the π-allyl palladium intermediate and controls the trajectory of the incoming nucleophile. uwindsor.canih.gov This can be conceptualized using models where the chiral ligand creates "quadrants" of varying steric hindrance around the metal, thereby favoring nucleophilic attack from a less hindered face of the π-allyl system. nih.gov The concept of "matched" and "mismatched" pairings is also relevant, where one enantiomer of a racemic substrate may react preferentially with the chiral catalyst, leading to a kinetic resolution. nih.gov

Mechanistic studies, including computational and spectroscopic methods, have been employed to elucidate the precise interactions between the chiral ligand, the metal, and the substrates. whiterose.ac.uk These studies help in understanding how subtle changes in the ligand structure, such as the nature of substituents on the pyrrolidine ring or the phenyl group, can have a profound impact on the enantioselectivity of the reaction. ntnu.no The development of new and more effective chiral ligands often relies on this iterative process of design, synthesis, and mechanistic investigation. ua.es

Advanced Reactivity and Reaction Mechanisms

Lithiation and Electrophilic Trapping Reactions

The lithiation of N-protected 2-phenylpyrrolidine, followed by trapping with an electrophile, is a powerful strategy for creating complex derivatives. The N-tert-butoxycarbonyl (N-Boc) group is commonly employed for this purpose, as it directs the deprotonation and stabilizes the resulting organolithium intermediate.

The deprotonation of N-Boc-2-phenylpyrrolidine with strong organolithium bases, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), occurs with high regioselectivity at the C2 benzylic position. acs.orgnih.gov This selective C-H activation is attributed to the stabilization of the resulting carbanion by the adjacent phenyl ring. The reaction is typically performed in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures. acs.orgnih.gov

A critical aspect of this reaction is the configurational stability of the tertiary organolithium intermediate, which is essential for preserving the stereochemistry of the starting material. Studies have shown that N-Boc-2-lithio-2-phenylpyrrolidine is configurationally stable at temperatures around -60 °C in diethyl ether. nih.govacs.org At higher temperatures, the intermediate can racemize. In situ Infrared (IR) spectroscopy has been instrumental in optimizing reaction conditions, revealing that lithiation with n-BuLi in THF at -50 °C for short periods (5–30 minutes) is optimal for subsequent substitution with high stereoretention. acs.orgnih.gov The stability is influenced by the rotation of the Boc group, which is slower in the lithiated pyrrolidine (B122466) compared to its piperidine (B6355638) analogue, affecting reaction outcomes at very low temperatures like -78 °C. acs.org

A significant application of the lithiation-trapping sequence is the enantioselective synthesis of 2-substituted-2-phenylpyrrolidines, which contain a quaternary stereocenter. acs.orgresearchgate.netyork.ac.uk This is achieved by starting with an enantioenriched N-Boc-2-phenylpyrrolidine, performing the stereoretentive lithiation, and then quenching the configurationally stable organolithium intermediate with a suitable electrophile. acs.orgnih.gov This method allows for the installation of various substituents at the C2 position with little to no loss of enantiomeric purity. nih.govacs.org

The scope of the reaction has been explored with a range of electrophiles, leading to the formation of diverse 2,2-disubstituted pyrrolidines. nih.gov

Table 1: Electrophilic Trapping of N-Boc-2-lithio-2-phenylpyrrolidine

| Electrophile | Reagent | Product Structure | Reference |

| Alkylation | Iodomethane (CH₃I) | N-Boc-2-methyl-2-phenylpyrrolidine | nih.gov |

| Alkylation | Benzyl bromide (BnBr) | N-Boc-2-benzyl-2-phenylpyrrolidine | nih.gov |

| Silylation | Trimethylsilyl chloride (Me₃SiCl) | N-Boc-2-phenyl-2-(trimethylsilyl)pyrrolidine | whiterose.ac.uk |

| Acylation | Benzoyl chloride (PhCOCl) | N-Boc-2-benzoyl-2-phenylpyrrolidine | nih.gov |

Electrochemical Oxidative α-C(sp³)–H Functionalization

Electrochemical methods provide an alternative route for the functionalization of the α-C(sp³)–H bond in tertiary amines like 1-phenylpyrrolidine (B1585074) (an N-substituted variant). rsc.orgnih.govresearchgate.net This approach avoids the use of strong bases or metal catalysts, relying instead on electron transfer to activate the C-H bond. rsc.orgrochester.edu

In this process, 1-phenylpyrrolidine undergoes electrochemical oxidation to generate a short-lived α-amino radical cation. nih.govresearchgate.net This highly acidic intermediate can then deprotonate to form a neutral α-amino C(sp³) radical. researchgate.net The existence of these fleeting intermediates, including the radical cation and the subsequent iminium cation, has been confirmed using online electrochemical mass spectrometry. rsc.orgnih.govresearchgate.net The generated α-amino radical is a key reactive species that can be trapped by various coupling partners. For instance, it can add to the double bond of a phenyl trans-styryl sulfone, leading to a C-C bond formation and a vinylation product. nih.govresearchgate.net This methodology has been scaled up to synthesize a variety of allylic amines with broad functional group tolerance. nih.gov

Dehydrogenation Reactions to Pyrrole (B145914) Derivatives

This compound can be aromatized to its corresponding pyrrole derivative, 2-phenyl-1H-pyrrole, through dehydrogenation reactions. researchgate.netresearchgate.net This transformation is a key step in the synthesis of pyrrole-containing compounds, which are prevalent in bioactive molecules and materials science. researchgate.net

Several catalytic systems have been developed to facilitate this conversion. Early methods involved the use of heterogeneous nickel-supported catalysts or molecular sulfur, which often resulted in moderate yields. researchgate.netresearchgate.net More efficient and selective dehydrogenation has been achieved using palladium-supported catalysts. researchgate.netresearchgate.net Studies comparing palladium on activated carbon (Pd/C) with palladium on alumina (B75360) (Pd/Al₂O₃) for the dehydrogenation of the related compound 2-phenyl-1-pyrroline found that the Pd/Al₂O₃ catalyst exhibited substantially higher activity, affording highly pure 2-phenylpyrrole in good yields. researchgate.net More recent advances in catalysis have also explored the use of frustrated Lewis pairs, such as B(C₆F₅)₃, to catalyze the dehydrogenation of pyrrolidines in the presence of a hydrogen acceptor. nih.gov

Table 2: Catalytic Systems for Dehydrogenation to 2-Phenylpyrrole

| Catalyst/Reagent | Substrate | Key Findings | Reference |

| Heterogeneous Nickel | This compound | Moderate yields reported. | researchgate.net |

| Molecular Sulfur | This compound | Moderate yields reported. | researchgate.netresearchgate.net |

| Palladium on Alumina (Pd/Al₂O₃) | 2-Phenyl-1-pyrroline | Higher activity and yields compared to Pd/C. | researchgate.net |

| B(C₆F₅)₃ / Alkene Acceptor | N-Aryl Pyrrolidines (General) | Frustrated Lewis pair catalysis enables dehydrogenation. | nih.gov |

Intramolecular Reactions (e.g., Vinylation of Organolithiums)

Organolithium reagents are well-known for their ability to participate in carbolithiation reactions, where the C-Li bond adds across a carbon-carbon multiple bond. wikipedia.org When the multiple bond is part of the same molecule as the organolithium, an intramolecular reaction can occur, leading to the formation of new cyclic structures. wikipedia.org

In the context of this compound chemistry, the lithiated intermediate generated at the C2 position can undergo such intramolecular transformations. While specific examples focusing solely on this compound are specialized, the principle has been demonstrated for related N-Boc pyrrolidine systems. acs.org For instance, an organolithium generated on the pyrrolidine ring can react with a tethered vinyl group elsewhere in the molecule. This intramolecular vinylation, a type of carbolithiation, results in cyclization and the formation of a more complex polycyclic framework. The feasibility of α-vinylation of N-Boc pyrrolidine has been established using intermolecular reactions with vinyl bromides, which underscores the potential for intramolecular variants. acs.org These reactions provide a powerful tool for rapidly increasing molecular complexity from a simple pyrrolidine precursor.

Biological and Medicinal Chemistry Research Involving 2 Phenylpyrrolidine Scaffolds

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of 2-phenylpyrrolidine, this research has elucidated key structural features that govern their biological activity, including the role of the phenyl group and the compound's stereochemistry.

The orientation and substitution of the phenyl group, along with the chirality of the pyrrolidine (B122466) ring, have been identified as critical determinants of potency and selectivity in this compound-based inhibitors. In the context of developing Tropomyosin receptor kinase (TRK) inhibitors, the (R)-enantiomer of this compound was found to be the more potent isomer. researchgate.net Structure-guided drug design revealed that the (R)-2-phenylpyrrolidine moiety is an ideal component for bicyclic TRK inhibitors because its shape is complementary to the hydrophobic pocket of the TRK enzymes. researchgate.netnih.govnih.gov This specific stereochemical configuration allows for an optimal fit, enhancing the inhibitory activity.

Furthermore, modifications to the phenyl ring itself have been shown to improve potency. For instance, the introduction of a fluorine atom to the phenyl group resulted in an 8- to 20-fold improvement in potency across all three TRK family members (TRKA, TRKB, and TRKC). researchgate.net This demonstrates that both the chirality of the pyrrolidine scaffold and the electronic and steric properties of the phenyl ring substituent are pivotal for maximizing biological activity.

Development of Kinase Inhibitors (e.g., EGFR, TRK)

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The this compound scaffold has been successfully incorporated into molecules designed to inhibit specific kinases, most notably the TRK family.

The TRK family of receptors (TRKA, TRKB, TRKC) and their neurotrophin ligands are involved in the proliferation and survival of neuronal cells. nih.gov However, deregulated TRK activity, often due to genetic rearrangements, has been identified as an oncogenic driver in a variety of cancers, including colorectal, lung, and thyroid cancers. nih.govnih.gov

Through screening and structure-guided design, researchers have developed a novel class of potent and selective pan-TRK inhibitors based on an imidazopyridazine structure substituted with (R)-2-phenylpyrrolidine. nih.govnih.gov The (R)-2-phenylpyrrolidine component proved essential for achieving high potency due to its ideal fit within a hydrophobic pocket of the kinases. researchgate.netnih.gov This optimization effort led to the identification of orally bioavailable compounds capable of inducing tumor regression in animal models bearing cancer xenografts. nih.govnih.gov

| Compound | Key Structural Feature | TRKB IC₅₀ (nM) | Notes |

|---|---|---|---|

| 1 (Initial Hit) | Benzonitrile substituted imidazopyridazine | 83 | Identified from initial compound screening. nih.gov |

| 13 (R-enantiomer) | (R)-2-phenylpyrrolidine | More Potent Isomer | Demonstrated the preference for the R-enantiomer. researchgate.net |

| 11 | 3-F-phenylpyrrolidine | N/A | Led to an 8-20 fold potency improvement across TRKA, B, and C. researchgate.net |

Nootropic and Neuroprotective Effects of Phenylpyrrolidinone Derivatives

Derivatives of this compound, specifically phenylpyrrolidinones (which contain a carbonyl group on the pyrrolidine ring), have been investigated for their potential to treat neurological disorders. These compounds have shown promise as nootropic (cognition-enhancing) and neuroprotective agents, particularly in the context of ischemic brain injury.

In animal models of acute focal cerebral ischemia, a novel phenylpyrrolidinone derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (referred to as compound 1), has been assessed for its ability to improve cognitive function. nih.govresearchgate.net Studies have demonstrated that this compound can be considered an agent for restoring cognitive functions following ischemic brain injury. nih.govnih.gov The neuroprotective effects of compound 1 were demonstrated in vitro, where it showed a significant protective effect against glutamate-induced neurotoxicity in cortical neuron cultures. nih.gov Glutamate (B1630785) excitotoxicity is a known mechanism of neuronal death in ischemic conditions. nih.gov

Another study on a 4-phenylpyrrolidone-2 derivative also found a significant decrease in neurological deficit in treated animals compared to a control group (neurological score of 1.72 vs 4.4, respectively). researchgate.net In addition to reducing deficits, these compounds improved animal behavior by increasing exploratory activity and reducing anxiety-like behaviors. nih.govresearchgate.netmdpi.com These findings suggest that phenylpyrrolidinone-based compounds penetrate the blood-brain barrier and promote neurological recovery after ischemic events. researchgate.net

| Compound | Assessment | Result | Source |

|---|---|---|---|

| Compound 1 | Neurological Symptom Regression | 35% improvement (vs. 25% for Piracetam) | nih.gov |

| 4-phenylpyrrolidone-2 derivative | Neurological Deficit Score (mNSS) | 1.72 in treated group vs. 4.4 in control (p < 0.05) | researchgate.net |

| Compound 1 | Behavior | Significant anxiety reduction and activity escalation | researchgate.netmdpi.com |

| 4-phenylpyrrolidone-2 derivative | Explorative Behavior (Hole Board Test) | Significant increase in horizontal activity | researchgate.net |

Predicted Mechanisms of Action (e.g., AMPA receptor function)

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a primary mediator of fast excitatory neurotransmission in the central nervous system. wikipedia.org These receptors are crucial for synaptic plasticity, a fundamental mechanism for learning and memory. nih.gov AMPA receptors are tetrameric proteins composed of four subunits (GluA1-4), which form a central ion channel. nih.gov The binding of the neurotransmitter glutamate causes the channel to open, allowing sodium ions to flow into the neuron and leading to depolarization. wikipedia.org

Dysregulation of AMPA receptor function is implicated in a variety of neurological disorders. nih.govmdpi.com For instance, excessive stimulation of these receptors can lead to excitotoxicity, a process that contributes to neuronal death in conditions like ischemic stroke. mdpi.com Consequently, AMPA receptors are a significant target for the development of new drugs to treat neurodegenerative and neuropsychiatric diseases. nih.gov

One predicted mechanism of action for certain this compound derivatives involves the modulation of AMPA receptor function. In cases of ischemic stroke, which can cause dysregulation of AMPA receptors, a novel phenylpyrrolidine derivative demonstrated a neuroprotective effect against glutamate-induced neurotoxicity in primary cortical neuron cultures. mdpi.com This suggests a potential interaction with the glutamatergic system. The facilitation of AMPA receptor delivery to the synapse is a known mechanism for enhancing long-term potentiation (LTP) and cognitive enhancement. plos.org Computational predictions for one such derivative suggested a "neurotransmitter antagonist" mechanism, which is associated with nootropic effects. mdpi.com

Anticonvulsant Properties of Derivatives

Derivatives of the pyrrolidine scaffold, particularly pyrrolidine-2,5-diones (succinimides), have been extensively investigated for their anticonvulsant properties. mdpi.comnih.govresearchgate.net These compounds are often designed as hybrid molecules, combining the pyrrolidine-2,5-dione core with structural fragments of known anti-epileptic drugs (AEDs) like ethosuximide, levetiracetam, and lacosamide. semanticscholar.orgnih.gov This strategy aims to create compounds with a broad spectrum of activity. semanticscholar.orgnih.gov

Numerous studies have shown that these derivatives are effective in various animal models of epilepsy, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz seizure model, which is used to screen for drugs effective against treatment-resistant epilepsy. mdpi.comsemanticscholar.orgnih.gov

For example, a series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated broad-spectrum anticonvulsant properties. mdpi.com Compound 14 from this series showed robust activity with median effective doses (ED₅₀) of 49.6 mg/kg in the MES test, 67.4 mg/kg in the scPTZ test, and 31.3 mg/kg in the 6 Hz (32 mA) test. mdpi.com Notably, it was also effective in the more intense 6 Hz (44 mA) model with an ED₅₀ of 63.2 mg/kg. mdpi.com Similarly, another study on hybrid pyrrolidine-2,5-diones identified compound 30 as having a potent anticonvulsant profile and a favorable safety margin. semanticscholar.org The proposed mechanism for some of these compounds involves the inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. semanticscholar.orgnih.gov

Anticonvulsant Activity of this compound Derivatives

| Compound | Test Model | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| Compound 14 | MES | 49.6 | mdpi.com |

| scPTZ | 67.4 | mdpi.com | |

| 6 Hz (32 mA) | 31.3 | mdpi.com | |

| 6 Hz (44 mA) | 63.2 | mdpi.com | |

| Compound 30 | MES | 45.6 | semanticscholar.org |

| 6 Hz (32 mA) | 39.5 | semanticscholar.org |

Antimicrobial Activity

The this compound scaffold is a key component in a variety of derivatives exhibiting antimicrobial properties. Studies have evaluated these compounds against a range of Gram-positive and Gram-negative bacteria as well as fungal species. nih.govscispace.com

In one study, a series of pyrrolidine-2-one derivatives were synthesized and tested for antibacterial activity against Escherichia coli, Staphylococcus aureus, Staphylococcus epidermis, and Klebsiella sp. rdd.edu.iq Some of the synthesized compounds were found to possess good antibacterial activity. rdd.edu.iqresearchgate.net Another investigation into novel 2,3-pyrrolidinedione analogues revealed promising antimicrobial activity (2–8 μg/mL) against several strains of S. aureus and S. epidermis. nih.gov These compounds were also assessed for their ability to inhibit and eradicate bacterial biofilms. nih.gov

Further research on pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone showed moderate to low antimicrobial activity. nih.gov For instance, compound 5 displayed minimum inhibitory concentrations (MICs) ranging from 32–128 μg/mL against bacteria and 64–128 μg/mL against yeasts. nih.govscispace.com The related azo-derivative, compound 8 , showed MICs of 16–64 μg/mL against bacteria and 64–256 μg/mL against yeasts, indicating that the azo group may enhance antibacterial activity, particularly against S. aureus and Vibrio cholerae. nih.govscispace.com 1-(quinolin-3-yl) pyrrolidin-2-ol (B7900541) showed potent activity against E.coli and K. pneumoniae. researchgate.net

Antimicrobial Activity of Pyrrolidine Derivatives (MIC in μg/mL)

| Compound | Activity Range (Bacteria) | Activity Range (Yeasts) | Reference |

|---|---|---|---|

| Compound 3 | 64–128 | 128 | nih.govscispace.com |

| Compound 5 | 32–128 | 64–128 | nih.govscispace.com |

| Compound 8 | 16–64 | 64–256 | nih.govscispace.com |

| 2,3-pyrrolidinediones | 2–8 | N/A | nih.gov |

Anticancer Properties

The pyrrolidinone core is present in numerous compounds investigated for their anticancer potential. researchgate.net Research has explored the cytotoxic effects of these derivatives against a variety of human cancer cell lines.

A series of hydrazones with a 4-dimethylaminophenyl-5-oxopyrrolidine scaffold was tested against human pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines. researchgate.net In another study, diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and evaluated. nih.govnih.gov Out of this series, four compounds were identified as promising anticancer agents, showing particular selectivity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC₅₀ values between 2.5 and 20.2 µM. nih.govnih.gov For instance, N′-(5-chloro- and N′-(3,4-dichlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides were effective at reducing cell viability in 3D spheroid cultures of IGR39 cells. nih.gov

Additionally, benzoxazole (B165842) clubbed 2-pyrrolidinones have been developed as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme overexpressed in aggressive cancer cells. mdpi.comsemanticscholar.org Two such derivatives, compound 19 (NSC: 778839) and compound 20 (NSC: 778842) , were screened by the National Cancer Institute. mdpi.comsemanticscholar.org They exhibited good anticancer activity against the SNB-75 central nervous system (CNS) cancer cell line, with growth inhibition percentages of 35.49% and 31.88%, respectively. mdpi.comsemanticscholar.org These compounds also showed activity against renal and breast cancer cell lines. mdpi.com

Anticancer Activity of 2-Pyrrolidinone (B116388) Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Diphenylamine-pyrrolidin-2-one-hydrazones | Prostate (PPC-1), Melanoma (IGR39) | EC₅₀: 2.5–20.2 µM | nih.govnih.gov |

| Compound 19 (NSC: 778839) | CNS (SNB-75) | 35.49% Growth Inhibition | mdpi.comsemanticscholar.org |

| Compound 20 (NSC: 778842) | CNS (SNB-75) | 31.88% Growth Inhibition | mdpi.comsemanticscholar.org |

| Compound 19 | Renal (UO-31) | 21.18% Growth Inhibition | mdpi.com |

| Compound 20 | Renal (UO-31) | 29.95% Growth Inhibition | mdpi.com |

Other Biological Activities

Beyond the aforementioned properties, derivatives of the this compound scaffold have been associated with other notable biological activities.

Antidepressant-like Activity : A study of 23 novel phenylpiperazine pyrrolidin-2-one derivatives investigated their effects on the central nervous system. nih.gov The study reported a strong antidepressant-like effect for compound EP-65 in the forced swimming test in mice, with its activity being more potent than the classical antidepressants imipramine (B1671792) and mianserin. nih.gov The mechanisms for this activity are not fully determined, though some compounds in the series showed affinity for 5-HT₁ₐ and 5-HT₂ receptors. nih.gov

Analgesic Activity : Certain hybrid compounds of pyrrolidine-2,5-dione have demonstrated antinociceptive (pain-reducing) properties in addition to their anticonvulsant effects. semanticscholar.orgnih.gov For example, compound 30 , which was effective in seizure models, also showed efficacy in the formalin test of tonic pain, the capsaicin-induced pain model, and an oxaliplatin-induced neuropathic pain model in mice. semanticscholar.org

Tyrosinase Inhibition : A series of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives were synthesized and evaluated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production. rsc.orgCompound 3f (HMP) was identified as a potent inhibitor, showing 83.87% inhibition of mushroom tyrosinase activity at a concentration of 20 μM. rsc.org This suggests potential applications in dermatology for conditions related to hyperpigmentation. rsc.org

Computational Studies in Drug Discovery

Computational, or in silico, methods are integral to modern drug discovery and have been applied to the study of this compound derivatives. These techniques allow for the prediction of biological activity, mechanism of action, and safety profiles, thereby accelerating the identification of promising lead compounds. researchgate.net

Molecular docking is a commonly used technique to predict the binding orientation and affinity of a small molecule to its protein target. For instance, docking studies of anticancer hydrazone derivatives suggested they may act as multikinase inhibitors. researchgate.net Specifically, a 2-hydroxynaphthalenylmethylene derivative showed high binding affinity to the active sites of two key protein kinases, SCR and BRAF. researchgate.net In the context of MAGL inhibitors, docking studies revealed that the carbonyl group of the 2-pyrrolidinone ring in compounds 19 and 20 fits into the oxyanion hole of the enzyme's catalytic site, forming hydrogen bonds with key amino acid residues like Ser122, Ala51, and Met123. mdpi.comsemanticscholar.org

In Silico Prediction of Pharmacological Efficacy and Safety

In silico tools are crucial for the early assessment of a drug candidate's pharmacological efficacy and safety, helping to reduce costly failures in later stages of development. nih.gov These predictive models can forecast off-target interactions, which are a significant cause of adverse drug reactions. nih.govresearchgate.net

For a novel phenylpyrrolidine derivative with neuroprotective potential, the PASS (Prediction of Activity Spectra for Substances) algorithm was used to predict its biological activity spectrum. mdpi.com The software predicted a high probability of nootropic, antianginal, antihypoxic, and cytoprotective effects for the compound. mdpi.com Furthermore, computational tools can be used to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity. For the potent MAGL inhibitors 19 and 20 , their physicochemical and pharmacokinetic properties were computed and found to be within the acceptable range for orally bioactive CNS drugs. mdpi.comsemanticscholar.org This early-stage computational screening provides valuable information for guiding the synthesis and development of safer and more effective therapeutic agents. nih.govresearchgate.net

Computational and Theoretical Studies on 2 Phenylpyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. wikipedia.org It has been extensively applied to study 2-phenylpyrrolidine and its derivatives.